N~1~,N~3~-Bis(4-chlorophenyl)propanebis(thioamide)
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Overview
Description
N~1~,N~3~-Bis(4-chlorophenyl)propanebis(thioamide) is an organic compound belonging to the class of thioamides It is characterized by the presence of two 4-chlorophenyl groups attached to a propanebis(thioamide) backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Bis(4-chlorophenyl)propanebis(thioamide) typically involves the reaction of 4-chlorobenzoyl chloride with thiourea in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of N1,N~3~-Bis(4-chlorophenyl)propanebis(thioamide) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
N~1~,N~3~-Bis(4-chlorophenyl)propanebis(thioamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide groups to amines.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~1~,N~3~-Bis(4-chlorophenyl)propanebis(thioamide) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1,N~3~-Bis(4-chlorophenyl)propanebis(thioamide) involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N~1~,N~3~-Bis(4-chlorophenyl)-1,3-propanediamine: Similar structure but with amine groups instead of thioamide groups.
N~1~,N~3~-Bis(2,4-dinitrophenyl)-1,3-propanediamine: Contains dinitrophenyl groups instead of chlorophenyl groups.
Uniqueness
N~1~,N~3~-Bis(4-chlorophenyl)propanebis(thioamide) is unique due to its specific combination of chlorophenyl and thioamide groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are desired .
Properties
CAS No. |
5308-16-7 |
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Molecular Formula |
C15H12Cl2N2S2 |
Molecular Weight |
355.3 g/mol |
IUPAC Name |
N,N'-bis(4-chlorophenyl)propanedithioamide |
InChI |
InChI=1S/C15H12Cl2N2S2/c16-10-1-5-12(6-2-10)18-14(20)9-15(21)19-13-7-3-11(17)4-8-13/h1-8H,9H2,(H,18,20)(H,19,21) |
InChI Key |
ZOEKWTOYQAHVHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)CC(=S)NC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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